An In-depth Technical Guide to (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester: A Cornerstone Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide to (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester: A Cornerstone Chiral Building Block in Modern Drug Discovery
Abstract
(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester, a chiral piperazine derivative, stands as a pivotal intermediate in the landscape of contemporary pharmaceutical synthesis. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the N1 nitrogen and the methyl ester at the C2 position of the piperazine ring provides a stable yet versatile scaffold for the construction of complex, high-value molecules.[1][2] This guide offers a comprehensive overview of its chemical and physical properties, detailed synthetic and derivatization protocols, and its significant applications in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to facilitate its effective utilization in the laboratory and beyond.
Introduction: The Strategic Importance of Chiral Piperazines
The piperazine motif is a well-established "privileged scaffold" in medicinal chemistry, with a remarkable number of top-selling small molecule drugs incorporating this heterocyclic system.[1] Its prevalence is attributed to the favorable physicochemical properties it imparts, such as enhanced solubility and basicity, which can significantly improve the pharmacokinetic profile of a drug candidate.[3] The introduction of a chiral center, as seen in (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester, adds a layer of stereochemical precision crucial for enantioselective drug design, particularly in the development of targeted therapies like kinase and protease inhibitors.[2]
This guide will delve into the core attributes of this valuable building block, providing the necessary technical foundation for its application in sophisticated synthetic strategies.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester is fundamental to its effective use in synthesis and analysis.
Physical Properties
| Property | Value | Source |
| CAS Number | 796096-64-5 | [1][4] |
| Molecular Formula | C₁₁H₂₀N₂O₄ | [1][4] |
| Molecular Weight | 244.29 g/mol | [1][4] |
| Appearance | Colorless to light yellow solid-liquid mixture | [4] |
| Boiling Point (Predicted) | 321.3 ± 37.0 °C | [4] |
| Density (Predicted) | 1.118 ± 0.06 g/cm³ | [4] |
| Optical Activity | -89.2° (c=1.00 g/100ml , CHCl₃) | [4] |
| pKa (Predicted) | 7.25 ± 0.40 | [4] |
Note: Some physical properties, such as boiling point and density, are predicted values and should be considered as estimates.
Spectroscopic Data
¹H NMR (DMSO-d₆): δ 1.40 (s, 9H), 2.10 (bs, 1H), 2.52 (m, 1H), 2.72 (dd, 1H), 2.82 (d, 1H), 2.97 (m, 1H), 3.29 (d, 1H), 3.61 (d, 1H), 3.67 (s, 3H), 4.43 (m, 1H).
Mass Spectrum (MH⁺): 245.
It is recommended that researchers acquire and interpret their own analytical data for lot-specific confirmation of structure and purity.
Synthesis and Purification
The synthesis of (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester is a multi-step process that demands careful control of reaction conditions to ensure high yield and enantiomeric purity. The following protocol is based on established methodologies for the synthesis of the (R)-enantiomer and is directly applicable to the (S)-enantiomer.
Synthetic Pathway Overview
Caption: General synthetic route to the target compound.
Detailed Experimental Protocol: Synthesis
This protocol details the esterification of (S)-1-N-Boc-piperazine-2-carboxylic acid.
Materials:
-
(S)-1-N-Boc-piperazine-2-carboxylic acid (1.0 eq.)
-
Methanol (as solvent)
-
Dichloromethane (DCM, as solvent)
-
Trimethylsilyldiazomethane (2M solution in hexanes, 1.4 eq.)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Methanol
-
7N Ammonia in methanol
Procedure:
-
In a 250 mL three-neck flask, dissolve (S)-1-N-Boc-piperazine-2-carboxylic acid (5 g) in methanol (100 mL) and dichloromethane (115 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add trimethylsilyldiazomethane (14 mL of a 2M solution in hexane) dropwise to the reaction mixture.
-
After the addition is complete, stir the mixture at room temperature for 16 hours.
-
Remove the solvent under reduced pressure at approximately 35°C to obtain the crude product as an oily substance.
-
Purify the crude product by silica gel column chromatography. Elute first with ethyl acetate to remove impurities, followed by a solution of 5% methanol/7N ammonia in ethyl acetate to obtain the pure product.
Key Chemical Transformations
The utility of (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester lies in its capacity to undergo selective transformations at its functional groups.
Boc Group Deprotection
The acid-labile nature of the Boc group allows for its selective removal, unmasking the N1 amine for further functionalization.
Caption: Workflow for Boc deprotection.
Materials:
-
(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester (1.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the Boc-protected piperazine in anhydrous DCM (at a concentration of approximately 0.1 M).
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, remove the excess TFA and DCM under reduced pressure.
-
Dissolve the residue in water and basify with a saturated sodium bicarbonate solution until the pH is > 8.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected piperazine.
Materials:
-
(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester (1.0 eq.)
-
4M HCl in 1,4-dioxane solution
-
Methanol (optional co-solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected piperazine derivative in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.
-
Add the 4M HCl in dioxane solution (3-5 eq.) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected piperazine may precipitate.
-
Upon completion, either remove the solvent under reduced pressure or precipitate the product by adding diethyl ether and collect by filtration.
-
To obtain the free base, suspend the residue or filtered solid in a mixture of water and DCM. Add saturated aqueous NaHCO₃ solution until the mixture is basic.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine.
Ester Hydrolysis
The methyl ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, providing a handle for amide bond formation and other coupling reactions.
Materials:
-
(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester (1.0 eq.)
-
Lithium hydroxide (LiOH) (1.0-1.5 eq.)
-
Tetrahydrofuran (THF)
-
Methanol
-
Water
-
1N HCl
-
Ethyl acetate
Procedure:
-
Dissolve the methyl ester in a mixture of THF, methanol, and water (e.g., 3:1:1 ratio).
-
Add LiOH and stir the reaction at room temperature, monitoring by TLC or LC-MS.
-
Upon completion, carefully acidify the reaction mixture to pH ~3-4 with 1N HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the carboxylic acid.
Applications in Drug Discovery and Development
(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester is a highly sought-after building block for the synthesis of biologically active molecules. Its rigid, chiral structure allows for the precise spatial orientation of pharmacophoric elements, which is critical for potent and selective interactions with biological targets.
While specific examples of marketed drugs synthesized directly from this intermediate are not readily found in the public domain, the broader class of chiral piperazine-2-carboxylic acid derivatives are integral to the synthesis of a wide range of therapeutic agents, including:
-
Kinase Inhibitors: The piperazine moiety often serves as a key linker or scaffold in ATP-competitive inhibitors.
-
GPCR Modulators: The basic nitrogen of the piperazine ring can engage in crucial ionic interactions with receptors.
-
Antiviral and Antibacterial Agents: The piperazine core is found in numerous compounds with antimicrobial activity.
The synthetic versatility of this compound, allowing for selective deprotection and functionalization at both the N1 and C2 positions, enables the construction of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.
Conclusion
(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester is a testament to the power of strategic molecular design. Its combination of a stable protecting group, a reactive ester functionality, and a stereochemically defined core makes it an invaluable tool for medicinal chemists. This guide has provided a detailed technical overview of its properties and reactivity, equipping researchers with the knowledge to confidently and effectively incorporate this versatile building block into their synthetic endeavors, ultimately accelerating the discovery and development of new medicines.
References
- Smolecule. (2023, August 15). Buy (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester | 796096-64-5.
- ChemicalBook. (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester.
- BenchChem. (S)-1-N-Boc-2-Methylpiperazine | 169447-70-5.
- BenchChem. Technical Support Center: Deprotection of Boc-Protected Piperazines.
- BenchChem. (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester | 796096-64-5.
- How is (R)-N-Boc-piperazine-2-carboxylic acid methyl ester synthesized and used? (n.d.).
- VSNCHEM. VP70008 1-N-BOC-piperazine-2-carboxylic acid methyl ester.
- Sigma-Aldrich. 1-N-BOC-piperazine-2-carboxylic acid methyl ester | 129799-15-1.
- Santa Cruz Biotechnology. (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester | CAS 796096-64-5.
- Chem-Impex. 1-Boc-piperazine-2-carboxylic acid.
- BenchChem. 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6.
- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
- National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ResearchGate. (2025, December 5).
- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. 6(5), 104-105.
